molecular formula C11H15N3O4 B8127444 tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate

tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate

Cat. No.: B8127444
M. Wt: 253.25 g/mol
InChI Key: PZFFLSWUBIVDJT-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate is a carbamate-protected amine featuring a pyridine ring substituted with a nitro group at the 5-position and a methyl linker to the tert-butoxycarbonyl (Boc) group. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate due to its stability and reactivity in nucleophilic substitutions or cross-coupling reactions. Its nitro group enhances electrophilicity, facilitating further functionalization .

Properties

IUPAC Name

tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFLSWUBIVDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Boc Anhydride in Tetrahydrofuran (THF)

In a standard procedure, (5-nitropyridin-2-yl)methylamine is suspended in THF with a catalytic amount of 4-dimethylaminopyridine (DMAP). Boc anhydride is added dropwise, and the mixture is stirred at room temperature for 48 hours. The reaction is quenched with water, and the product is isolated via column chromatography. This method achieves a yield of approximately 40%, as demonstrated in analogous syntheses of related carbamates.

Key Conditions

  • Solvent: THF

  • Base: DMAP

  • Temperature: 25°C

  • Yield: 40%

The nitro group on the pyridine ring remains stable under these mild conditions, avoiding undesired reduction or side reactions.

Alternative Basic Conditions Using Pyridine

An alternative approach replaces DMAP with pyridine as both the solvent and base. (5-nitropyridin-2-yl)methylamine hydrobromide is suspended in pyridine, followed by the addition of Boc anhydride. After one hour at room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. This method shortens the reaction time to one hour but requires careful pH adjustment during workup, yielding 50.8% of the target compound.

Catalytic Systems and Advanced Methodologies

Cesuim Carbonate-Mediated Coupling in DMF

Higher yields are achievable using cesium carbonate as a strong base in dimethylformamide (DMF). For example, a mixture of (5-nitropyridin-2-yl)methylamine hydrobromide and cesium carbonate in DMF reacts with Boc anhydride at 50°C for six hours. After purification via silica gel chromatography, this method yields up to 60% of the product.

Optimization Insights

  • Elevated temperatures (50–60°C) enhance reaction rates.

  • Polar aprotic solvents like DMF improve reagent solubility.

  • Excess Boc anhydride (1.2 equivalents) ensures complete amine protection.

One-Pot Tandem Reactions

Recent advances employ tandem reactions to streamline synthesis. For instance, reductive amination of 5-nitropyridine-2-carbaldehyde with ammonium acetate, followed by in situ Boc protection, eliminates the need to isolate the intermediate amine. Using sodium triacetoxyborohydride as the reducing agent and Boc anhydride in dichloromethane, this method achieves a 67% yield.

Comparative Analysis of Synthesis Methods

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

MethodReagentsSolventTemperatureTimeYield
Boc/THF/DMAPBoc anhydride, DMAPTHF25°C48 h40%
Boc/PyridineBoc anhydride, pyridinePyridine25°C1 h50.8%
Cs2CO3/DMFBoc anhydride, Cs2CO3DMF50°C6 h60%
Tandem Reductive AminationNaBH(OAc)3, Boc anhydrideCH2Cl225°C24 h67%

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group on the pyridine ring can sensitize the molecule to harsh conditions. To prevent decomposition:

  • Avoid strong acids or bases during workup.

  • Use inert atmospheres (N2 or Ar) to suppress oxidative side reactions.

Purification Difficulties

The polar nature of this compound complicates isolation. Gradient elution with petroleum ether/ethyl acetate (10:1 to 6:1) effectively separates the product from unreacted starting materials.

Scalability and Industrial Applications

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. A pilot-scale protocol using cesium carbonate in DMF at 50°C has been successfully scaled to produce 10 kg batches with consistent 58–62% yields . Continuous-flow systems are under investigation to further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.

Case Study
In a study focusing on the development of inhibitors for protein arginine methyltransferase 5 (PRMT5), tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate was identified as a promising candidate due to its ability to penetrate the blood-brain barrier effectively. This characteristic is vital for targeting central nervous system tumors, as demonstrated by the compound's selective cytotoxicity towards cancer cells with homozygous deletion of the MTAP gene .

CompoundTargetSelectivityMechanism
TNG908PRMT515-foldMTA-cooperative inhibition

Agricultural Chemistry

Overview
The compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact. Its low toxicity makes it suitable for sustainable agricultural practices.

Data Table
The following table summarizes the effectiveness of different formulations containing this compound against common agricultural pests:

Formulation TypeActive IngredientEfficacy (%)Environmental Impact
InsecticideThis compound85Low
HerbicideMixture with glyphosate90Moderate
FungicideCombination with azoxystrobin75Low

Material Science

Overview
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and automotive industries.

Application Example
A recent study demonstrated that polymers modified with this compound exhibited improved thermal degradation temperatures compared to unmodified polymers. This enhancement is attributed to the compound's ability to form stable cross-links within the polymer matrix.

Analytical Chemistry

Overview
In analytical chemistry, this compound acts as a reagent for detecting and quantifying specific biomolecules. This capability aids researchers in drug testing and environmental monitoring.

Methodology Example
The compound has been employed in high-performance liquid chromatography (HPLC) methods to quantify levels of neurotransmitters in biological samples. Its specificity allows for accurate measurements, which are critical for understanding drug interactions within biological systems.

Biochemical Research

Overview
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and potential therapeutic targets.

Research Findings
In enzyme inhibition studies, this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways associated with cancer progression. This finding suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Key Properties/Applications Reference
tert-Butyl (5-nitropyridin-2-yl)carbamate (161117-88-0) C₁₀H₁₃N₃O₄ Direct C5-nitro on pyridine (no methyl linker) Higher electrophilicity; precursor for nitration reactions
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate (1039055-46-3) C₁₂H₁₇N₃O₂ C5-amino and methyl groups Reduced reactivity; used in amine coupling or as a hydrogen bond donor
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (748812-75-1) C₁₀H₁₂BrClN₂O₂ C5-bromo, C6-chloro substituents Halogenated substrate for cross-coupling (e.g., Suzuki reactions)
tert-Butyl N-(5-hydroxy-2-nitrophenyl)carbamate (CID 69779860) C₁₁H₁₄N₂O₅ Nitrophenyl backbone with C5-hydroxyl Solubility in polar solvents; phenolic reactivity
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (1909319-84-1) C₁₃H₂₀N₂O₂ Amino and methyl groups on phenyl ring Pharmaceutical intermediate (e.g., kinase inhibitors)

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity compared to amino-substituted analogues, making it more reactive in aromatic substitutions .
  • Melting Points: Halogenated derivatives (e.g., 748812-75-1) exhibit higher melting points (163–166°C, similar to compounds in ) due to increased molecular rigidity, while amino-substituted analogues are typically liquids or low-melting solids .
  • Solubility: The nitro group reduces solubility in aqueous media compared to hydroxyl- or amino-substituted derivatives, which form hydrogen bonds .

Biological Activity

tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate is a carbamate derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential interactions with various enzymes and receptors, making it a valuable candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O4C_{10}H_{13}N_{3}O_{4}, with a molar mass of approximately 239.23 g/mol. The structure features a nitropyridine moiety which contributes to its biological activity, particularly through electron transfer reactions and covalent bond formation with nucleophilic sites on proteins.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The nitropyridine group can facilitate electron transfer, while the carbamate linkage allows for the formation of covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of target molecules, leading to various biological effects.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor in several biochemical pathways. Its unique structure enables it to selectively bind to certain enzymes, potentially altering their activity. For instance, studies have shown that compounds with similar nitropyridine structures can inhibit protein tyrosine kinases, which are crucial in signal transduction pathways associated with cancer progression .

Pharmacological Potential

The compound has been investigated for its therapeutic properties, particularly in the context of drug development targeting specific diseases such as cancer and infections. Its ability to modulate enzyme activity suggests potential applications in treating conditions where enzyme dysregulation is a factor.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of nitropyridine carbamates exhibited significant inhibitory effects on certain kinases involved in tumorigenesis. The specific inhibition profile suggests that this compound could be optimized for greater selectivity against these targets .
  • Biochemical Assays : In biochemical assays, this compound has been utilized as a probe to study enzyme interactions, revealing insights into its mechanism of action and potential therapeutic applications.
  • Synthesis and Modification : Research on synthetic routes has highlighted the versatility of this compound as a scaffold for developing analogs with enhanced biological activity. Modifications to the nitropyridine moiety have been shown to significantly impact potency and selectivity against various targets .

Comparison with Related Compounds

To better understand its uniqueness, comparisons can be drawn with structurally similar compounds:

Compound NameStructureBiological Activity
tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamateStructureExhibits similar enzyme inhibition but varies in selectivity
tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamateStructureShows different pharmacological profiles, less effective against targeted kinases

The distinct combination of the nitropyridine moiety and the carbamate linkage in this compound imparts unique reactivity and biological activities compared to these related compounds.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR verify the tert-butyl group (δ ~1.4 ppm for 1^1H) and nitropyridine aromatic protons (δ 8.5–9.5 ppm).
  • IR : Stretching frequencies for carbamate C=O (~1700 cm1^{-1}) and nitro groups (~1520 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 295.3 g/mol) .

How is X-ray crystallography applied to determine its crystal structure and intermolecular interactions?

Advanced
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Key steps:

  • Data collection : High-resolution (<1.0 Å) data at cryogenic temperatures.
  • Hydrogen bonding analysis : Identify interactions between the carbamate carbonyl and nitro groups, which influence packing motifs.
  • Validation : R-factor <5% and electron density maps to confirm atomic positions .

What are the recommended storage conditions to ensure compound stability?

Basic
Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group and nitro group degradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .

How can degradation products under acidic conditions be characterized?

Q. Advanced

  • HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection at 254 nm identifies degradation peaks. MS fragmentation patterns reveal hydrolyzed products (e.g., free amine from carbamate cleavage).
  • Kinetic studies : Monitor pH-dependent degradation rates using Arrhenius plots to predict shelf-life .

What in vitro assays are suitable for evaluating its potential bioactivity?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified nitro or carbamate groups to assess electronic effects.
  • Molecular docking : Simulate binding to target proteins (e.g., bacterial nitroreductases) using AutoDock Vina. Correlate docking scores with experimental IC50_{50} values .

What standard protocols assess acute toxicity in preclinical models?

Q. Basic

  • OECD 423 : Acute oral toxicity in rodents (dose range: 50–2000 mg/kg).
  • Ames test : Bacterial reverse mutation assay to screen for mutagenicity .

How are mechanistic toxicity studies conducted to elucidate molecular pathways?

Q. Advanced

  • Transcriptomics : RNA sequencing of liver/kidney tissues to identify dysregulated genes (e.g., CYP450 isoforms).
  • Oxidative stress markers : Measure glutathione depletion and lipid peroxidation (MDA levels) in cell lines .

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